molecular formula C25H31NO4 B8446537 Fmoc di-n-butylglycine

Fmoc di-n-butylglycine

Cat. No.: B8446537
M. Wt: 409.5 g/mol
InChI Key: HRMRDEPDXOIMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc di-n-butylglycine is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(dibutylamino)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C25H31NO4/c1-3-5-15-26(16-6-4-2)23(24(27)28)25(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,3-6,15-17H2,1-2H3,(H,27,28)

InChI Key

HRMRDEPDXOIMGK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 mmol of compound (80) is dissolved in 30 mL of dioxane, and 10 mL of 6N hydrochloric acid solution is added, and the solution is refluxed overnight. The reaction is cooled to room temperature, concentrated to dryness, redissolved in 30 mL of tetrahydrofuran, and 10 mL of water and 30 mmol of sodium bicarbonate is added, followed by 15 mmol of Fmoc-Cl. The biphasic solution is stirred for 1 hour, and the tetrahydrofuran removed under vacuum. The aqueous solution is extracted with 1×50 mL of diethyl ether, acidified with 1N hydrochloric acid solution, and extracted with 2×50 mL of ethyl acetate. The ethyl acetate layers are combined, dry over sodium sulfate, and concentrated. Compound (81) is purified by silica gel column chromatography.
Name
compound ( 80 )
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
30 mmol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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